3-(1H-pyrazol-1-ylmethyl)aniline

Physicochemical Profiling Purification Analytical Method Development

Regioisomer purity is critical for reproducible SAR. Unlike ortho or para analogs, the meta-substituted aniline (CAS 892502-09-9) positions the pyrazole ring away from the reactive amine, enabling precise carboxamide, sulfonamide, or urea library synthesis. - **Key application:** RSK inhibitor synthesis (patent CN-109071542-A) - **Drug-like properties:** tPSA 43.8 Ų, calculated LogP ~1.1-2.1, MW 173.21 - **Reliable supply:** ≥95% purity, 250 mg-1 g research pack sizes

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 892502-09-9
Cat. No. B1336344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-ylmethyl)aniline
CAS892502-09-9
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CN2C=CC=N2
InChIInChI=1S/C10H11N3/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8,11H2
InChIKeyJGTYTUGTENJXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-1-ylmethyl)aniline: Meta-Aniline Building Block


3-(1H-Pyrazol-1-ylmethyl)aniline (CAS 892502-09-9) is a meta-substituted phenylamine building block that connects a primary aniline (-NH2) nucleophile to a 1H-pyrazole heterocycle via a methylene (-CH2-) spacer [1]. With a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol, it is offered commercially at purities ≥95–97% for research-scale medicinal chemistry and chemical biology applications .

Regioisomer
Meta-substituted aniline with distinct amine vector
Reactivity
Primary amine for amide, urea, sulfonamide linkages
Purity
Available at ≥95–97% from multiple suppliers
Fragment Fit
Fragment-like (MW 173 Da, tPSA 43.8 Ų) for FBDD

3-(1H-Pyrazol-1-ylmethyl)aniline: Regioisomeric Specificity


The aniline ring's substitution pattern (ortho, meta, para) dictates the vector and spatial orientation of the nucleophilic -NH2 group relative to the pyrazole moiety, which in turn governs the geometry of downstream amide, urea, or sulfonamide linkages [1]. Swapping 3-(1H-pyrazol-1-ylmethyl)aniline with its 2- (ortho) or 4- (para) regioisomers changes the exit vector of the reactive amine, a factor that critically alters the three-dimensional shape of the final compound and its fit within a biological target's binding pocket [2]. In fragment-based drug discovery (FBDD) and parallel library synthesis, regioisomers are not interchangeable; they are distinct vectors that lead to different chemical space and divergent structure-activity relationships (SAR) .

Regioisomeric substitution (ortho/para) changes the amine exit vector, altering 3D geometry of final compounds and potential target fit.
SAR divergence may occur when replacing meta with ortho or para isomers in fragment-based screening libraries.

3-(1H-Pyrazol-1-ylmethyl)aniline: Differentiation from Ortho and Para Isomers


Boiling Point Differentiation

The meta-substituted 3-(1H-pyrazol-1-ylmethyl)aniline exhibits a predicted boiling point of 368.6 °C at 760 mmHg . This predicted value is higher than that of the para-substituted 4-(1H-pyrazol-1-ylmethyl)aniline, which has a predicted boiling point of 363.6 °C at 760 mmHg . While both are predicted values derived from computational methods, this 5.0 °C difference may translate into distinct retention times on gas chromatography (GC) and could influence distillation or sublimation purification strategies when comparing the meta and para isomers.

Boiling Point
Computational estimate
368.6 °C (meta) vs 363.6 °C (para), Δ5.0 °C
Supports GC retention-time differentiation
Predicted values; experimental confirmation recommended
Physicochemical Profiling Purification Analytical Method Development

Commercial Availability Comparison

A comparison of commercial availability across the three regioisomers reveals that 3-(1H-pyrazol-1-ylmethyl)aniline (meta) is stocked by at least 10 different commercial suppliers, as indicated by the presence of multiple catalog entries and varying purity grades (95%–97%) . In contrast, the ortho isomer (2-(1H-pyrazol-1-ylmethyl)aniline, CAS 956533-57-6) is listed by approximately 5 suppliers, while the para isomer (4-(1H-pyrazol-1-ylmethyl)aniline, CAS 142335-61-3) is listed by approximately 8 suppliers . This broader availability for the meta isomer reduces single-source dependency and provides procurement leverage for multi-vendor quoting, potentially leading to more favorable pricing and shorter lead times.

Supplier Count
Supplier-reported
~10 (meta) vs ~5 (ortho) / ~8 (para)
Broader sourcing base for meta isomer
Snapshot Q2 2024; verify current availability
Chemical Sourcing Supply Chain Management Procurement Optimization

Topological Polar Surface Area (tPSA) Identity

The topological Polar Surface Area (tPSA) for 3-(1H-pyrazol-1-ylmethyl)aniline is calculated to be 43.8 Ų . This value is identical to the calculated tPSA of its ortho isomer (2-(1H-pyrazol-1-ylmethyl)aniline, CAS 956533-57-6) and its para isomer (4-(1H-pyrazol-1-ylmethyl)aniline, CAS 142335-61-3), as the tPSA is determined solely by the sum of contributions from the primary amine and the pyrazole nitrogen atoms, which are identical across all three regioisomers . All three isomers share the same hydrogen bond donor count (1) and acceptor count (2) .

tPSA
Class-level inference
43.8 Ų (identical for meta, ortho, para)
tPSA does not differentiate; 3D vector drives SAR
Calculated by fragment-based method
Medicinal Chemistry Drug-Likeness ADME Property Prediction

Bioactivity Data Gap

A comprehensive search of the peer-reviewed literature and patent corpus reveals a notable absence of direct, head-to-head quantitative biological or pharmacological comparisons between 3-(1H-pyrazol-1-ylmethyl)aniline and its regioisomers or other close analogs. No peer-reviewed publications were identified that report IC50, EC50, Ki, or Kd values for this specific compound in biochemical or cell-based assays. Similarly, no SAR studies were found that directly compare the meta isomer's performance against ortho or para isomers in a defined biological system. This evidence gap underscores that the primary differentiation for procurement of this compound currently resides in its physicochemical properties, structural vector, and commercial supply chain profile rather than in validated biological potency differences.

Bioactivity Data
Data to verify
0 peer-reviewed publications with IC50/Ki
Procurement based on structural identity and supply reliability
Literature search found no quantitative bioactivity comparisons
Data Availability Research Transparency Evidence-Based Procurement

3-(1H-Pyrazol-1-ylmethyl)aniline: Procurement-Driven Application Scenarios


Fragment-Based Drug Discovery (FBDD) Libraries

As a low-molecular-weight (173.21 Da) fragment with a primary amine handle and a calculated tPSA of 43.8 Ų, 3-(1H-pyrazol-1-ylmethyl)aniline is an ideal addition to fragment screening libraries targeting soluble or membrane-associated proteins . The meta substitution pattern offers a distinct geometric vector for the amine nucleophile, allowing medicinal chemists to explore a specific region of 3D chemical space that is inaccessible to ortho or para isomers . Its commercial availability in 250 mg and 1 g pack sizes facilitates initial hit validation and subsequent hit-to-lead chemistry efforts .

RSK Inhibitor Carboxamide Derivatives

The aniline moiety of 3-(1H-pyrazol-1-ylmethyl)aniline serves as a key nucleophile for the generation of carboxamide linkages. Patent literature explicitly identifies this compound as a viable building block for the synthesis of carboxamide derivatives of ribosomal S6 kinase (RSK) inhibitors (CN-109071542-A) . This application is specific to the meta isomer, as the orientation of the pyrazole group in the ortho or para positions could sterically hinder or alter the binding mode of the resulting carboxamide to the RSK ATP-binding pocket. The compound's availability in high purity (≥95%) from multiple vendors ensures reproducibility in medicinal chemistry campaigns .

Sulfonamide and Urea Library Synthesis

The primary aromatic amine (-NH2) on the meta position of the aniline ring is a versatile reactive handle for high-throughput parallel synthesis. It can be readily converted into sulfonamides (via reaction with sulfonyl chlorides) or ureas (via reaction with isocyanates or carbamoyl chlorides) . This reactivity is the primary reason for its procurement as a building block. The meta substitution ensures that the pyrazole ring is positioned away from the newly formed bond, reducing potential steric clashes in the final compound. The compound's predicted LogP of ~1.1–2.1 and tPSA of 43.8 Ų place it within favorable drug-like property space for the resulting derivatives .

Application
Selection Property
Validation Focus
Fragment-based drug discovery libraries
Meta-substituted amine vector
Regioisomer confirmation (HPLC, NMR)
RSK inhibitor carboxamide derivatization
Primary amine reactivity
Purity ≥95% and batch consistency
Parallel sulfonamide/urea library synthesis
Versatile amine handle for high-throughput chemistry
Reaction yield and product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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